molecular formula C41H59ClNPPd B8462894 chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine

Cat. No.: B8462894
M. Wt: 738.8 g/mol
InChI Key: NMMPMZWIIQCZBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine is a palladium-based compound widely used as a catalyst in various organic synthesis reactions. It is part of the Buchwald precatalyst family, known for its high stability and reactivity in cross-coupling reactions. This compound is particularly effective in forming carbon-carbon and carbon-nitrogen bonds, making it a valuable tool in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine can be synthesized through a one-step process involving the reaction of dimeric palladacycles with XPhos in dichloromethane. The reaction mixture is stirred at room temperature for one hour, followed by solvent removal and precipitation with pentane. The resulting product is isolated via vacuum filtration and dried under vacuum overnight .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. Quality control is maintained through techniques like NMR spectroscopy to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include boronic acids, aryl halides, and amines. Typical reaction conditions involve mild temperatures (room temperature to 40°C) and short reaction times (around 30 minutes) to achieve high yields .

Major Products

The major products formed from reactions involving this compound are biaryls, aryl amines, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: It is employed in the synthesis of biologically active molecules and natural products.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials .

Mechanism of Action

The mechanism of action of chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine involves the formation of an active palladium(0) species through reductive elimination. This active species then participates in the catalytic cycle, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets and pathways involved include the activation of aryl halides and the subsequent coupling with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    RuPhos Palladacycle: Similar to chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine but with different ligand structures, offering slightly different reactivity and selectivity.

    SPhos Palladacycle: Another member of the Buchwald precatalyst family, known for its high reactivity in cross-coupling reactions.

    CPhos Palladacycle: Similar in structure and function but with different steric and electronic properties

Uniqueness

This compound is unique due to its high stability, ease of handling, and broad applicability in various cross-coupling reactions. Its ability to form stable palladium(0) species under mild conditions makes it particularly valuable in organic synthesis .

Properties

Molecular Formula

C41H59ClNPPd

Molecular Weight

738.8 g/mol

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine

InChI

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1

InChI Key

NMMPMZWIIQCZBA-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Origin of Product

United States

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